molecular formula C16H13N3O2S2 B2921156 (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one CAS No. 468764-55-8

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one

Cat. No. B2921156
M. Wt: 343.42
InChI Key: OSCWTMSCOJHYOA-GCRZPWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one, also known as HBT, is a thiazolidinone derivative that has been extensively studied for its potential applications in various scientific research fields. This compound possesses a unique chemical structure that makes it a promising candidate for use in various biological and medicinal studies.

Scientific Research Applications

Anticonvulsant Applications

One study evaluated a structurally related compound, indicating its effectiveness as an anticonvulsant agent. The compound was found to exhibit significant anticonvulsant activity, potentially through the inhibition of cyclooxygenase pathways, suggesting a high selectivity for COX-2. This property, combined with its anti-inflammatory effects in the brain, points to its utility in developing new treatments for epilepsy and related disorders (Mishchenko et al., 2022).

Antimicrobial and Antibacterial Properties

Research into derivatives of thiazolidinone has shown notable antibacterial activity, particularly against Gram-positive bacterial strains. This includes synthesizing new derivatives that have been tested and showed comparable or superior activity to common antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018).

Antifibrotic and Anticancer Activity

A series of amino(imino)thiazolidinone derivatives demonstrated significant antifibrotic and anticancer activities. These compounds have been highlighted as promising candidates for further testing due to their potential in treating fibrotic diseases and cancer, with some showing effects similar to Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).

Selective Inhibitory Activity Against Leukemia Cell Lines

Further research into 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones revealed their potential in targeting leukemia cell lines. This study found that these compounds exhibited IC50 values comparable or lower than those of the control drug chlorambucil, suggesting their significant antileukemic activity (Subtelna et al., 2020).

Psychotropic Properties

Investigations into the psychotropic effects of related compounds have also been conducted, exploring a wide range of properties including their impact on anxiety, depressive behavior, memory, and physical endurance, without significant adverse effects on locomotor or emotional activity (Mishchenko et al., 2021).

properties

IUPAC Name

(2E,5Z)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-2-8-19-14(21)13(10-11-3-5-12(20)6-4-11)23-16(19)18-15-17-7-9-22-15/h2-7,9-10,20H,1,8H2/b13-10-,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWTMSCOJHYOA-GCRZPWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one

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